6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorophenyl and ethylsulfanyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the triazole and thiadiazole rings, followed by the introduction of the dichlorophenyl and ethylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: The compound’s unique properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The presence of the triazole and thiadiazole rings suggests that it may interact with enzymes or receptors involved in various biological processes. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
Triazolothiadiazoles: These compounds share the same core structure but differ in the substituents attached to the rings.
Dichlorophenyl derivatives: Compounds with dichlorophenyl groups may exhibit similar chemical and biological properties.
Ethylsulfanyl derivatives: The presence of the ethylsulfanyl group can influence the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C14H12Cl2N4S2 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H12Cl2N4S2/c1-2-21-8-12-17-18-14-20(12)19-13(22-14)6-4-9-3-5-10(15)7-11(9)16/h3-7H,2,8H2,1H3/b6-4+ |
InChI Key |
DLDZLOVJQODVAW-GQCTYLIASA-N |
Isomeric SMILES |
CCSCC1=NN=C2N1N=C(S2)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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